
1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE is an organic compound characterized by its unique structure, which includes a hydroxy group, a nitro group, and a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE typically involves multi-step organic reactions. One common method starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by a cyclization reaction to form the cyclobutane ring. The final step involves the introduction of the carbonitrile group through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product. The scalability of the synthetic route is a critical factor in industrial production, and optimization of reaction conditions is necessary to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 4-amino-3-hydroxyphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrophenylacetyl chloride
- 4-Hydroxy-3-nitrophenylamine
Uniqueness
1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
特性
IUPAC Name |
1-(4-hydroxy-3-nitrophenyl)-3-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c12-6-11(4-8(14)5-11)7-1-2-10(15)9(3-7)13(16)17/h1-3,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVRTAQEXWOJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
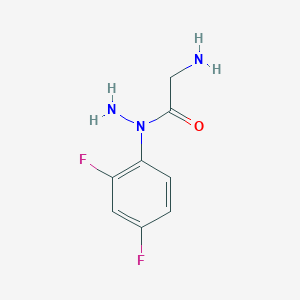
![1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride](/img/structure/B8068214.png)

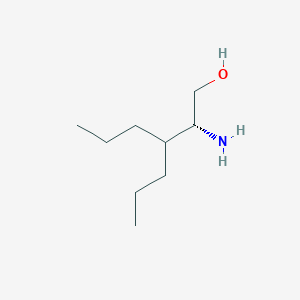

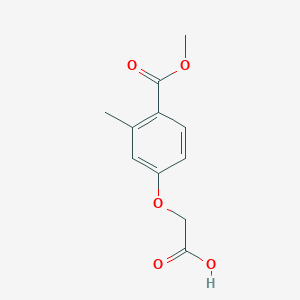
![2-(Prop-2-yn-1-yl)bicyclo[2.2.1]heptane](/img/structure/B8068262.png)

amine](/img/structure/B8068272.png)
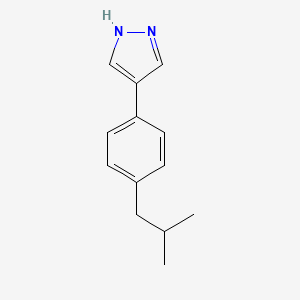
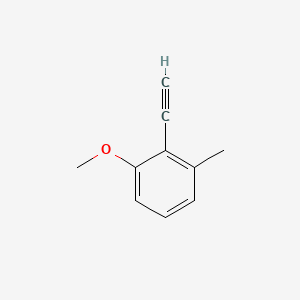
![1-[3-(Methoxymethyl)phenyl]-2-methylpropan-2-ol](/img/structure/B8068293.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B8068300.png)

